molecular formula C16H12N4O3 B11192297 N'-(1H-indol-3-ylmethylene)-2-nitrobenzohydrazide

N'-(1H-indol-3-ylmethylene)-2-nitrobenzohydrazide

Cat. No.: B11192297
M. Wt: 308.29 g/mol
InChI Key: BZJZKPTWZLVEKX-VCHYOVAHSA-N
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Description

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals, and a nitrobenzohydrazide group, which contributes to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE typically involves the condensation of 2-nitrobenzohydrazide with an indole-3-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the hydrazone moiety .

Scientific Research Applications

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) by binding to their active sites, thereby blocking the production of inflammatory mediators. It can also interact with DNA and proteins, leading to changes in cellular functions and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives

Uniqueness

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE is unique due to its specific combination of an indole moiety and a nitrobenzohydrazide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H12N4O3

Molecular Weight

308.29 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-nitrobenzamide

InChI

InChI=1S/C16H12N4O3/c21-16(13-6-2-4-8-15(13)20(22)23)19-18-10-11-9-17-14-7-3-1-5-12(11)14/h1-10,17H,(H,19,21)/b18-10+

InChI Key

BZJZKPTWZLVEKX-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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